(E)-5-(2-(4-nitrophenyl)hydrazono)pentane-1,2,3,4-tetraol

Catalog No.
S1971348
CAS No.
74674-98-9
M.F
C11H15N3O6
M. Wt
285.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-5-(2-(4-nitrophenyl)hydrazono)pentane-1,2,3,4-...

CAS Number

74674-98-9

Product Name

(E)-5-(2-(4-nitrophenyl)hydrazono)pentane-1,2,3,4-tetraol

IUPAC Name

(5Z)-5-[(4-nitrophenyl)hydrazinylidene]pentane-1,2,3,4-tetrol

Molecular Formula

C11H15N3O6

Molecular Weight

285.25 g/mol

InChI

InChI=1S/C11H15N3O6/c15-6-10(17)11(18)9(16)5-12-13-7-1-3-8(4-2-7)14(19)20/h1-5,9-11,13,15-18H,6H2/b12-5-

InChI Key

VQKPBVUHXKSLDK-XGICHPGQSA-N

SMILES

C1=CC(=CC=C1NN=CC(C(C(CO)O)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NN=CC(C(C(CO)O)O)O)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1N/N=C\C(C(C(CO)O)O)O)[N+](=O)[O-]

The exact mass of the compound (E)-5-(2-(4-nitrophenyl)hydrazono)pentane-1,2,3,4-tetraol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(E)-5-(2-(4-nitrophenyl)hydrazono)pentane-1,2,3,4-tetraol is a synthetic organic compound characterized by its hydrazone functional group and a nitrophenyl substituent. The compound has the molecular formula C11H15N3O6C_{11}H_{15}N_{3}O_{6} and a molecular weight of approximately 285.25 g/mol. Its structure includes a pentane backbone with four hydroxyl groups, making it a tetraol, which contributes to its potential solubility and reactivity in various chemical environments .

  • Oxidation: The compound can be oxidized to yield oxides or higher oxidation state derivatives.
  • Reduction: Reduction reactions can convert the nitro group into an amino group, significantly altering its chemical properties.
  • Substitution: The hydrazone moiety may participate in substitution reactions, allowing for the introduction of different functional groups into the molecule.

Research into the biological activity of (E)-5-(2-(4-nitrophenyl)hydrazono)pentane-1,2,3,4-tetraol suggests potential applications in medicine. It has been investigated for its antimicrobial and anticancer properties. The nitrophenyl group may facilitate interactions with biological molecules, potentially affecting enzyme activity or cellular pathways .

The synthesis of (E)-5-(2-(4-nitrophenyl)hydrazono)pentane-1,2,3,4-tetraol typically involves the reaction of 4-nitrophenylhydrazine with a suitable precursor such as a derivative of pentane-1,2,3,4-tetraol. The reaction is generally conducted in solvents like ethanol or methanol and may require acid or base catalysis to promote the formation of the hydrazone linkage. For industrial production, methods would focus on optimizing yields and purity while potentially utilizing continuous flow processes for efficiency .

The compound has several notable applications:

  • In Chemistry: It serves as a building block for synthesizing more complex molecules.
  • In Biology: It is used in studies of enzyme interactions and as a probe in biochemical assays.
  • In Medicine: Its potential therapeutic properties are under investigation for various diseases.
  • In Industry: It may be utilized in developing new materials or as a precursor in manufacturing processes.

The interactions of (E)-5-(2-(4-nitrophenyl)hydrazono)pentane-1,2,3,4-tetraol with biological systems are an area of active research. Its mechanism of action may involve binding to enzymes or receptors, modulating their activity. The nitrophenyl group is particularly interesting due to its capacity for electron transfer reactions and forming stable complexes with metal ions, which could influence numerous biochemical pathways .

Several compounds share structural similarities with (E)-5-(2-(4-nitrophenyl)hydrazono)pentane-1,2,3,4-tetraol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-(Dimethylhydrazinylidene)pentane-1,2,3,4-tetrolContains dimethylhydrazine instead of nitrophenylMay exhibit different biological activities due to structural differences
6-(2-(benzo[d]thiazol-2-yl)hydrazono)hexane-1,2,3,4,5-pentaolHydrazone linked to a thiazole ringPotentially different reactivity and biological properties
4-[2-(2-Nitrophenyl)hydrazinylidene]pentane-1,2-diolSimilar hydrazone structure but different substituentsVariation in hydroxyl group positioning affects solubility and reactivity

These compounds highlight the uniqueness of (E)-5-(2-(4-nitrophenyl)hydrazono)pentane-1,2,3,4-tetraol through its specific nitrophenyl substituent and tetraol structure that may confer distinct chemical reactivity and biological properties compared to similar hydrazones .

XLogP3

-0.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

285.09608521 g/mol

Monoisotopic Mass

285.09608521 g/mol

Heavy Atom Count

20

Other CAS

74674-98-9

Dates

Last modified: 07-22-2023

Explore Compound Types